![molecular formula C8H17N3O3S B2714000 3-[(Dimethylsulfamoyl)amino]azepan-2-one CAS No. 1252108-98-7](/img/structure/B2714000.png)
3-[(Dimethylsulfamoyl)amino]azepan-2-one
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Overview
Description
3-[(Dimethylsulfamoyl)amino]azepan-2-one is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a dimethylsulfamoyl group attached to the nitrogen atom and a keto group at the second position of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]azepan-2-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Another approach involves the cyclization of a suitable precursor, such as an N-(dimethylsulfamoyl)amino acid derivative, under acidic or basic conditions. This method allows for the formation of the azepane ring with the desired substituents in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoyl)amino]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives.
Scientific Research Applications
3-[(Dimethylsulfamoyl)amino]azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylsulfamoylamino)-2-oxopiperidine: A six-membered ring analog with similar functional groups.
3-(Dimethylsulfamoylamino)-2-oxopyrrolidine: A five-membered ring analog with similar functional groups.
3-(Dimethylsulfamoylamino)-2-oxomorpholine: A six-membered ring analog with an oxygen atom in the ring.
Uniqueness
3-[(Dimethylsulfamoyl)amino]azepan-2-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs
Properties
IUPAC Name |
3-(dimethylsulfamoylamino)-2-oxoazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-11(2)15(13,14)10-7-5-3-4-6-9-8(7)12/h7,10H,3-6H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKQYXGAPXZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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